molecular formula C18H13ClN2O3 B12020570 1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde CAS No. 618101-74-9

1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde

Katalognummer: B12020570
CAS-Nummer: 618101-74-9
Molekulargewicht: 340.8 g/mol
InChI-Schlüssel: QUDIRLPAGUZQSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a 3-chlorophenyl substituent at the N1 position, a 2,3-dihydrobenzo[1,4]dioxin moiety at the C3 position, and a formyl group at the C4 position. Its molecular formula is C₁₈H₁₃ClN₂O₃, with a molecular weight of 340.76 g/mol. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (dioxane oxygen) groups, which may influence its reactivity and biological activity.

Eigenschaften

CAS-Nummer

618101-74-9

Molekularformel

C18H13ClN2O3

Molekulargewicht

340.8 g/mol

IUPAC-Name

1-(3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C18H13ClN2O3/c19-14-2-1-3-15(9-14)21-10-13(11-22)18(20-21)12-4-5-16-17(8-12)24-7-6-23-16/h1-5,8-11H,6-7H2

InChI-Schlüssel

QUDIRLPAGUZQSH-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=O)C4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The synthesis begins with 3,4-dihydroxybenzaldehyde (protocatechualdehyde), which undergoes alkylation with ethylene dibromide in anhydrous acetone using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, where the phenolic oxygen atoms attack the ethylene dibromide, forming the dioxane ring.

Reaction Scheme:

3,4-Dihydroxybenzaldehyde+BrCH2CH2BrAcetoneK2CO32,3-Dihydrobenzodioxin-6-carbaldehyde+2HBr\text{3,4-Dihydroxybenzaldehyde} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow[\text{Acetone}]{\text{K}2\text{CO}3} \text{2,3-Dihydrobenzodioxin-6-carbaldehyde} + 2\text{HBr}

Optimization Notes:

  • Yield : 67% after 26 hours of reflux.

  • Purification : Recrystallization from methanol yields a low-melting solid (35–37°C).

Pyrazole Ring Formation via Cyclocondensation

Hydrazine-Mediated Cyclization

The pyrazole core is constructed by reacting 2,3-dihydrobenzodioxin-6-carbaldehyde with 3-chlorophenylhydrazine. This step typically employs a 1,3-dielectrophilic precursor, such as a β-keto aldehyde or α,β-unsaturated ketone, to facilitate cyclization.

Proposed Mechanism:

  • Formation of Hydrazone : The aldehyde reacts with 3-chlorophenylhydrazine to form a hydrazone intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the hydrazine nitrogen onto a proximal carbonyl group forms the pyrazole ring.

Example Reaction:

2,3-Dihydrobenzodioxin-6-carbaldehyde+3-ChlorophenylhydrazinePyrazole Intermediate\text{2,3-Dihydrobenzodioxin-6-carbaldehyde} + \text{3-Chlorophenylhydrazine} \rightarrow \text{Pyrazole Intermediate}

Challenges :

  • Regioselectivity in pyrazole substitution.

  • Competing side reactions (e.g., over-alkylation).

Introduction of the Aldehyde Functional Group

Vilsmeier-Haack Formylation

The aldehyde at position 4 of the pyrazole is introduced via the Vilsmeier-Haack reaction, which utilizes a formylating agent (e.g., POCl₃/DMF). This electrophilic aromatic substitution targets electron-rich positions on the pyrazole ring.

Reaction Conditions:

  • Reagents : DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).

  • Temperature : 0–5°C to control exothermicity.

Mechanism:

  • Formation of Chloroiminium Ion : DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion.

  • Electrophilic Attack : The pyrazole ring’s electron-rich position (guided by substituents) undergoes formylation.

  • Hydrolysis : Acidic workup liberates the aldehyde group.

Yield Considerations :

  • Dependent on substituent directing effects.

  • Electron-donating groups (e.g., -O- in dihydrobenzodioxin) enhance reactivity.

Alternative Synthetic Routes

Claisen-Schmidt Condensation Followed by Cyclization

A chalcone intermediate is first synthesized via Claisen-Schmidt condensation between 2,3-dihydrobenzodioxin-6-carbaldehyde and a ketone bearing a 3-chlorophenyl group. Subsequent treatment with hydrazine forms the pyrazole ring.

Advantages :

  • High stereoselectivity under ultrasonic irradiation.

  • Scalability for industrial production.

Example Protocol :

  • Chalcone Synthesis :

    2,3-Dihydrobenzodioxin-6-carbaldehyde+3-ChloroacetophenoneEtOHKOHChalcone Intermediate\text{2,3-Dihydrobenzodioxin-6-carbaldehyde} + \text{3-Chloroacetophenone} \xrightarrow[\text{EtOH}]{\text{KOH}} \text{Chalcone Intermediate}
  • Pyrazole Formation :

    Chalcone+HydrazinePyrazole-4-Carbaldehyde\text{Chalcone} + \text{Hydrazine} \rightarrow \text{Pyrazole-4-Carbaldehyde}

Yield Data :

  • Chalcone step: ~75% under ultrasonic conditions.

  • Pyrazole cyclization: ~60–70%.

Critical Analysis of Methodologies

Green Chemistry Approaches

Ultrasound irradiation reduces reaction times and improves yields by enhancing mass transfer and reducing activation energy. For example, chalcone synthesis under ultrasound achieves 75% yield in 2 hours compared to 24 hours conventionally.

Purification Challenges

  • Column Chromatography : Essential for separating regioisomers.

  • Recrystallization : Methanol/water mixtures effectively purify the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

1-(3-Chlorphenyl)-3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-yl)-1H-pyrazol-4-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Aldehydgruppe kann zu einer Carbonsäure oxidiert werden.

    Reduktion: Die Aldehydgruppe kann zu einem Alkohol reduziert werden.

    Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄).

    Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

    Oxidation: Das Hauptprodukt wäre die entsprechende Carbonsäure.

    Reduktion: Das Hauptprodukt wäre der entsprechende Alkohol.

    Substitution: Die Hauptprodukte hängen vom verwendeten Nukleophil ab.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(3-Chlorphenyl)-3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-yl)-1H-pyrazol-4-carbaldehyd hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Pyrazolderivate mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Ziele und Pfade müssten durch experimentelle Studien identifiziert werden.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Analogues of Pyrazole-4-carbaldehyde Derivatives

Compound Name Substituent at N1 Substituent at C3 Molecular Weight (g/mol) Key Properties/Activities
1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde 3-Chlorophenyl 2,3-Dihydrobenzo[1,4]dioxin 340.76 Not explicitly reported
1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde 4-Fluorophenyl 2,3-Dihydrobenzo[1,4]dioxin 324.30 Synthetic intermediate; no activity data
1-Phenyl-3-(2,3-dihydrobenzo[1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde Phenyl 2,3-Dihydrobenzo[1,4]dioxin 306.32 Potential scaffold for drug design
1-(4-Methylphenyl)-3-(2,3-dihydrobenzo[1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde (p-tolyl derivative) 4-Methylphenyl 2,3-Dihydrobenzo[1,4]dioxin 320.34 Hazardous (skin/eye irritant)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl Phenyl 278.28 Antioxidant, anti-inflammatory (IC₅₀ ≈ 10–15 μM)

Key Observations :

Fluorine substituents (e.g., 4-fluorophenyl) may improve metabolic stability but reduce steric bulk compared to chlorine . The benzoyl derivative () demonstrated significant antioxidant and anti-inflammatory activities, suggesting that acyl groups at N1 may enhance bioactivity compared to aryl substituents .

Synthetic Accessibility :

  • The target compound is likely synthesized via Vilsmeier-Haack formylation or condensation reactions, similar to methods for 1-benzoyl-3-phenyl derivatives () and 4-fluorophenyl analogues () .
  • The p-tolyl derivative required purification via flash chromatography, indicating challenges in isolating structurally similar compounds .

Safety Profiles :

  • The p-tolyl derivative (CAS 618098-94-5) is flagged for skin/eye irritation, highlighting the need for protective handling across this chemical class . The chlorine substituent in the target compound may exacerbate toxicity, though direct evidence is lacking.

Comparison with Non-Pyrazole Analogues

Table 2: Non-Pyrazole Compounds with Dihydrobenzo[1,4]dioxin Moieties

Compound Name Core Structure Key Features Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole Imidazole Furan and diphenyl substituents Synthetic intermediate
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione Diketone Butanedione scaffold No reported bioactivity
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline Dibenzylamine Fluoro-methoxy aniline Antiviral (VEEV inhibitor)

Key Observations :

    Biologische Aktivität

    1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde, with the chemical formula C18H13ClN2O3C_{18}H_{13}ClN_2O_3 and CAS number 618099-01-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, antioxidant activity, antimicrobial efficacy, and potential therapeutic applications.

    Synthesis

    The synthesis of 1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions where various intermediates are formed. The key steps often include:

    • Formation of the pyrazole ring.
    • Introduction of the chlorophenyl and benzo[dioxin] moieties.
    • Final conversion to the carbaldehyde derivative.

    The efficiency and yield of these reactions can vary based on the conditions employed, such as temperature and solvent choice.

    Antioxidant Activity

    The antioxidant potential of 1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde has been evaluated using various assays.

    DPPH Radical Scavenging Assay : This assay measures the ability of the compound to scavenge DPPH free radicals. The IC50 value, which indicates the concentration required to inhibit 50% of the DPPH radicals, is a crucial parameter in assessing antioxidant activity. For similar compounds in the pyrazole class, IC50 values have been reported in the range of 12.21–12.88 μg/mL .

    Table 1: Antioxidant Activity Comparison

    CompoundIC50 (μg/mL)
    Compound A12.21
    Compound B12.88
    1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehydeTBD

    Antimicrobial Activity

    The antimicrobial properties of this compound have been assessed against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard metrics used to evaluate antimicrobial efficacy.

    Microbial Strains Tested :

    • Gram-positive bacteria (e.g., Staphylococcus aureus)
    • Gram-negative bacteria (e.g., Escherichia coli)
    • Fungal species (e.g., Candida albicans)

    The results indicate that compounds with similar structures exhibit varying degrees of antimicrobial activity depending on their functional groups and overall molecular architecture. For instance, MIC values for related pyrazole derivatives have been found between 4 μg/mL and 2048 μg/mL .

    Table 2: Antimicrobial Activity Results

    Microbial StrainMIC (μg/mL)MBC (μg/mL)
    Staphylococcus aureusTBDTBD
    Escherichia coliTBDTBD
    Candida albicansTBDTBD

    Case Study 1: Antioxidant Evaluation

    In a recent study evaluating the antioxidant activity of various pyrazole derivatives, compounds similar to 1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde demonstrated significant free radical scavenging ability. The study highlighted a strong correlation between molecular structure and antioxidant efficacy, suggesting that modifications in substituents could enhance activity .

    Case Study 2: Antimicrobial Efficacy

    Another investigation focused on the antimicrobial properties of pyrazole derivatives against clinical isolates. The study found that several derivatives exhibited potent antibacterial effects with low MIC values against resistant strains of bacteria . This positions such compounds as promising candidates for further development in antimicrobial therapies.

    Q & A

    Q. What are the common synthetic routes for 1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde?

    Methodological Answer: The synthesis typically involves multi-step reactions, including:

    • Nucleophilic substitution : Reacting 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols under basic conditions (e.g., K₂CO₃) to introduce aryloxy groups .
    • Aldehyde functionalization : Using Vilsmeier-Haack or formylation reagents to introduce the carbaldehyde group at the pyrazole 4-position .
    • Cross-coupling reactions : Suzuki or Ullmann couplings to attach the dihydrobenzodioxin moiety .

    Example Protocol:

    StepReagents/ConditionsYield (%)Reference
    1K₂CO₃, DMF, 80°C, 12h65–75
    2POCl₃, DMF, 0–5°C80–85
    3Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH70

    Q. Which analytical techniques are critical for characterizing this compound?

    Methodological Answer:

    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 9.8–10.2 ppm for aldehyde protons) .
    • X-ray Crystallography : Resolves bond angles and dihedral angles between the chlorophenyl and dihydrobenzodioxin groups .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ at m/z 383.08) .

    Data Interpretation Tip:
    Unexpected splitting in NMR may indicate rotational barriers around the pyrazole-dihydrobenzodioxin axis .

    Advanced Research Questions

    Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

    Methodological Answer:

    • Comparative SAR Studies : Replace the 3-chlorophenyl group with fluoro or methyl analogs (e.g., 4-fluorophenyl reduces steric hindrance, enhancing target binding) .
    • Electron-Withdrawing Effects : Chlorine at the 3-position increases electrophilicity of the aldehyde group, improving reactivity in Schiff base formation .

    Example Findings:

    SubstituentLogPIC₅₀ (μM)Mechanism
    3-Cl3.20.45Enzyme inhibition
    4-F2.80.62Receptor antagonism

    Q. How can mechanistic discrepancies in its antimicrobial vs. anticancer activity be resolved?

    Methodological Answer:

    • Dose-Response Profiling : Test across concentrations (0.1–100 μM) to differentiate off-target effects .
    • Transcriptomic Analysis : RNA-seq to identify upregulated/downregulated pathways (e.g., apoptosis vs. cell cycle arrest) .
    • Molecular Docking : Compare binding affinities to CYP450 vs. tubulin (e.g., ΔG = −8.2 kcal/mol for CYP450) .

    Key Insight:
    Divergent activities may arise from dual inhibition of kinase and redox pathways, requiring orthogonal assays (e.g., ROS detection + kinase profiling) .

    Q. What strategies optimize reaction yields in large-scale synthesis?

    Methodological Answer:

    • Solvent Screening : Replace DMF with acetonitrile to reduce byproducts (yield increases from 65% to 82%) .
    • Catalyst Optimization : Use Pd(OAc)₂/XPhos instead of Pd(PPh₃)₄ for higher turnover in cross-coupling .
    • In Situ Monitoring : FTIR to track aldehyde formation and minimize over-oxidation .

    Q. How can computational modeling guide derivative design?

    Methodological Answer:

    • DFT Calculations : Predict electron density maps to identify reactive sites (e.g., C4-aldehyde as electrophilic hotspot) .
    • MD Simulations : Simulate ligand-protein binding over 100 ns to assess stability (e.g., RMSD < 2.0 Å for kinase complexes) .

    Software Tools:

    • Gaussian 16 (DFT)
    • GROMACS (MD)

    Q. What are the best practices for handling and storage?

    Methodological Answer:

    • Stability Tests : Store at −20°C under argon; degradation <5% over 6 months (HPLC purity) .
    • Safety Protocols : Use gloveboxes for weighing (no acute toxicity reported, but avoid inhalation) .

    Q. How to validate its role in modulating oxidative stress pathways?

    Methodological Answer:

    • Biochemical Assays : Measure glutathione (GSH) depletion and SOD activity in HCT-116 cells .
    • Fluorescent Probes : Use DCFH-DA to quantify intracellular ROS (λₑₓ = 485 nm, λₑₘ = 535 nm) .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.